molecular formula C10H9ClO2 B14715605 2-[Chloro(phenyl)methylidene]-1,3-dioxolane CAS No. 22060-00-0

2-[Chloro(phenyl)methylidene]-1,3-dioxolane

Cat. No.: B14715605
CAS No.: 22060-00-0
M. Wt: 196.63 g/mol
InChI Key: IIOHSUMJNQFHMV-UHFFFAOYSA-N
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Description

2-[Chloro(phenyl)methylidene]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a chloro group attached to a phenyl ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(phenyl)methylidene]-1,3-dioxolane typically involves the reaction of chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include:

    Reagents: Chlorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or another suitable organic solvent

    Temperature: Reflux conditions (approximately 110-120°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(phenyl)methylidene]-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature to reflux)

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (room temperature to reflux)

Major Products

    Substitution: Substituted dioxolanes with various functional groups

    Oxidation: Oxidized derivatives such as quinones

    Reduction: Reduced derivatives such as alcohols

Scientific Research Applications

2-[Chloro(phenyl)methylidene]-1,3-dioxolane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Chloro(phenyl)methylidene]-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The chloro group and the dioxolane ring may play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

2-[Chloro(phenyl)methylidene]-1,3-dioxolane can be compared with other similar compounds, such as:

    2-[Bromo(phenyl)methylidene]-1,3-dioxolane: Similar structure but with a bromo group instead of a chloro group.

    2-[Fluoro(phenyl)methylidene]-1,3-dioxolane: Similar structure but with a fluoro group instead of a chloro group.

    2-[Iodo(phenyl)methylidene]-1,3-dioxolane: Similar structure but with an iodo group instead of a chloro group.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which can be leveraged for targeted applications in research and industry.

Properties

CAS No.

22060-00-0

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

2-[chloro(phenyl)methylidene]-1,3-dioxolane

InChI

InChI=1S/C10H9ClO2/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

IIOHSUMJNQFHMV-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C(C2=CC=CC=C2)Cl)O1

Origin of Product

United States

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